

RTC-5 dosage and administration guidelines

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An extensive review of publicly available data for the compound **RTC-5**, also identified as TRC-382, reveals its role as a potent anti-cancer agent. **RTC-5** is characterized as an optimized phenothiazine derivative that demonstrates efficacy by targeting key oncogenic signaling pathways.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with **RTC-5**, based on the available preclinical information.

Compound Profile: RTC-5 (TRC-382)

RTC-5 is an EGFR inhibitor that exerts its anti-cancer effects through the concomitant negative regulation of the PI3K-AKT and RAS-ERK signaling pathways.[1] Its activity has been demonstrated in non-small cell lung cancer (NSCLC) cell lines, highlighting its potential as a therapeutic candidate.

Table 1: In Vitro Activity of RTC-5

Cell Line Cancer Type	Assay Type	Result (GI50)	Reference	
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| H1650 | Lung Adenocarcinoma | Growth Inhibition | 12.6 μM |[1] |

Table 2: Molecular Effects of RTC-5 in H1650 Cells



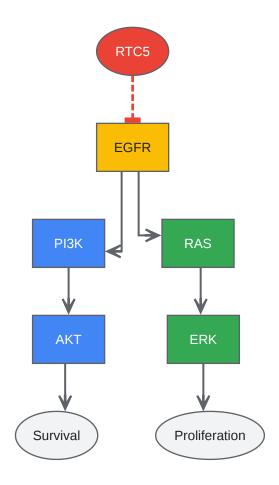
Treatment Concentration	Duration	Target Protein	Effect	Reference
20-40 μΜ	24 hours	Phospho-AKT	Decreased Expression	[1]

| 20-40 µM | 24 hours | Phospho-ERK | Decreased Expression |[1] |

Signaling Pathway Inhibition by RTC-5

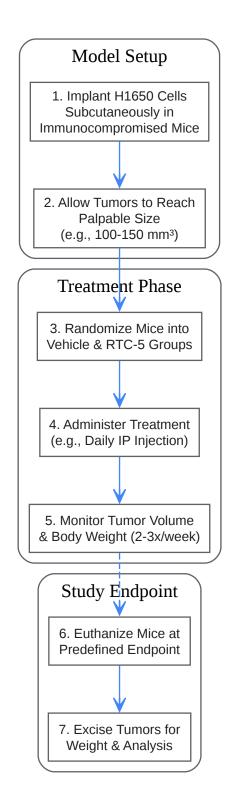
RTC-5 functions by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key receptor tyrosine kinase. This upstream inhibition leads to the downregulation of two major downstream pro-survival and proliferative pathways: the PI3K-AKT and the RAS-ERK signaling cascades.











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References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
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